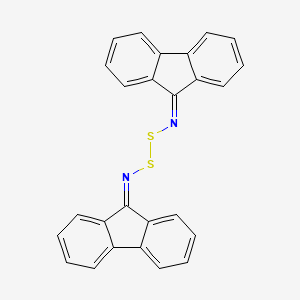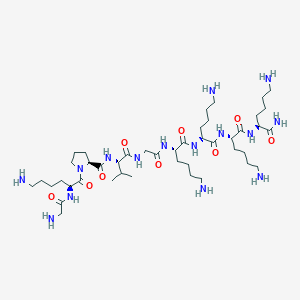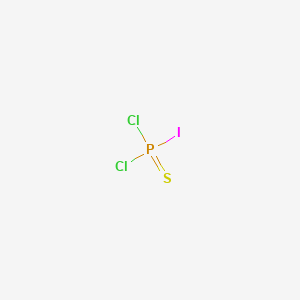![molecular formula C12H20N6OS B14510055 N-Ethyl-N'-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea CAS No. 62734-55-8](/img/structure/B14510055.png)
N-Ethyl-N'-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N’-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea is a complex organic compound that features a triazine ring substituted with a piperidine moiety, a methoxy group, and a thiourea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions:
Thiourea Formation: The final step involves the reaction of the substituted triazine with ethyl isothiocyanate to form the thiourea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N’-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea linkage to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Ethyl-N’-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into mechanisms of action and potential therapeutic targets.
Mechanism of Action
The mechanism of action of N-Ethyl-N’-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea involves its interaction with specific molecular targets. The piperidine moiety and the triazine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The thiourea linkage can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-N’-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]urea: Similar structure but with a urea linkage instead of thiourea.
N-Ethyl-N’-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]guanidine: Contains a guanidine group instead of thiourea.
N-Ethyl-N’-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]carbamate: Features a carbamate linkage.
Uniqueness
N-Ethyl-N’-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea is unique due to its thiourea linkage, which can form stronger hydrogen bonds compared to urea or carbamate linkages. This can result in higher binding affinity and specificity for certain molecular targets, making it a valuable compound for drug development and other applications.
Properties
CAS No. |
62734-55-8 |
|---|---|
Molecular Formula |
C12H20N6OS |
Molecular Weight |
296.39 g/mol |
IUPAC Name |
1-ethyl-3-(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)thiourea |
InChI |
InChI=1S/C12H20N6OS/c1-3-13-12(20)16-9-14-10(17-11(15-9)19-2)18-7-5-4-6-8-18/h3-8H2,1-2H3,(H2,13,14,15,16,17,20) |
InChI Key |
ZRUPFGMOMWQTMX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC1=NC(=NC(=N1)OC)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-Methyl-4-oxo-1,4-dihydropyrido[3,2-a]indolizine-3-carboxylic acid](/img/structure/B14510031.png)
![4-{[2-(2,4-Dinitroanilino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B14510043.png)

![7-[2-Methyl-5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14510050.png)
![1-Bromo-3-[(prop-2-yn-1-yl)oxy]prop-1-yne](/img/structure/B14510057.png)

